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molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No. B1333485
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
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Patent
US06008407

Procedure details

As shown in the above reaction, a mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene (IIIa) and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (IIIb) is prepared by reacting chlorotrifluoroethylene (CTFE) (I) and isoprene (II) at temperature range of 390 to 480° C. through continuous vapor phase condensation in a flow reactor and distilling the resultant. The mixture is dehydrohalogenated in the presence of alkali metal hydroxide and a phase transition catalyst to form 3,4-difluorotoluene (IV). The 3,4-difluorotoluene is reacted with chlorine gas in the presence of catalysts consisting of ferro-shaving and ferric chloride at temperature range of -10 to 40° C. without using any organic solvent to form 2-chloro-4,5-difluorotoluene (V). The 2-chloro-4,5-difluorotoluene is photo-reacted with chlorine gas under a lighting mercury lamp at temperature range of 80 to 140° C. without using any organic solvent to form 2-chloro-4,5-difluorobenzotrichloride (VI). The 2-chloro-4,5-difluorobenzotrichloride is reacted with aqueous acid solution at temperature range of 35 to 80° C. without using any organic solvent to give 2-chloro-4,5-difluorobenzoic acid (VII). The 2-chloro-4,5-difluorobenzoyl chloride (VIII) according to the present invention is prepared by reacting 2-chloro-4,5-difluorobenzotrichloride (VI) with zinc oxide.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([F:11])[C:7](F)([F:8])[CH2:6][C:5]([CH3:10])=[CH:4][CH2:3]1.ClC1(F)CC(C)=CCC1(F)F.ClC(F)=C(F)F.C=CC(=C)C>>[F:8][C:7]1[CH:6]=[C:5]([CH3:10])[CH:4]=[CH:3][C:2]=1[F:11]

Inputs

Step One
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CC=C(CC1(F)F)C)F
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(CC=C(C1)C)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As shown in the above reaction
CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
at temperature range of 390 to 480° C.
CUSTOM
Type
CUSTOM
Details
through continuous vapor phase condensation in a flow reactor
DISTILLATION
Type
DISTILLATION
Details
distilling the resultant

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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